2-(Azetidin-3-yl)acetic acid hydrochloride

Medicinal Chemistry Conformational Restriction Ring Strain

Researchers optimizing CNS ligands often face conformational flexibility that compromises target selectivity. 2-(Azetidin-3-yl)acetic acid hydrochloride provides a rigid azetidine scaffold (ring strain ~25.4 kcal/mol) that locks the amino acid side chain, reducing rotatable bonds (2 vs. 3 in GABA). - High aqueous solubility as HCl salt enables direct use in HTS and fragment-based drug discovery (FBDD) without additional solubilization steps. - Serves as a constrained GABA/glutamate analog for designing selective iGluR, mGluR, and EAAT modulators. - Key intermediate in β-lactam antibiotic synthesis via ring expansion and a versatile building block for lead optimization.

Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
CAS No. 952675-30-8
Cat. No. B1376839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)acetic acid hydrochloride
CAS952675-30-8
Molecular FormulaC5H10ClNO2
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1C(CN1)CC(=O)O.Cl
InChIInChI=1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H
InChIKeyAPIGJMHMKOWIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)acetic Acid Hydrochloride (CAS 952675-30-8): A Constrained Four-Membered Heterocyclic Amino Acid Building Block for Medicinal Chemistry


2-(Azetidin-3-yl)acetic acid hydrochloride (CAS 952675-30-8) is a hydrochloride salt of a non-proteinogenic amino acid featuring a four-membered azetidine ring with an acetic acid side chain at the 3-position [1]. This heterocyclic scaffold introduces significant ring strain (approximately 25.4 kcal/mol) and serves as a conformationally restricted analog of γ-aminobutyric acid (GABA) and glutamic acid, making it a valuable building block in medicinal chemistry for modulating molecular rigidity, solubility, and target engagement [2]. The compound is supplied as a stable, water-soluble hydrochloride salt (C5H10ClNO2, MW 151.59) suitable for direct use in aqueous reaction media and biological assays.

1 Constrained azetidine scaffold for SAR and lead optimization studies
2 Pre-formed hydrochloride salt for direct use in aqueous reaction media
3 GABA/glutamate analog with reduced rotatable bond count for target engagement assays

2-(Azetidin-3-yl)acetic Acid Hydrochloride (CAS 952675-30-8): Why Simple Amine or Heterocyclic Substitution Compromises Conformational Control and Physicochemical Performance


Direct substitution of 2-(azetidin-3-yl)acetic acid hydrochloride with seemingly analogous building blocks—such as azetidine-2-carboxylic acid, piperidine-3-acetic acid, or linear amino acids—fundamentally alters both the three-dimensional molecular geometry and the physicochemical property space. The four-membered azetidine ring imposes a rigid, puckered conformation that reduces conformational entropy upon target binding [1], whereas larger rings (pyrrolidine, piperidine) introduce greater flexibility and different spatial vectors [2]. The hydrochloride salt form ensures high aqueous solubility and facilitates direct use in parallel synthesis and biological screening without additional salt-exchange steps . These integrated steric and solubility features are not retained by alternative scaffolds, making this specific azetidine acetic acid a distinct entity for structure-activity relationship (SAR) exploration and lead optimization.

Ring size Larger pyrrolidine or piperidine rings introduce greater flexibility and alter spatial vectors, shifting SAR interpretation.
Salt form The free base has limited water solubility; salt-exchange steps may be required, affecting assay consistency.
Conformation Linear amino acid analogs lack the rigid, puckered conformation that pre-organizes the molecule for target binding.

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)acetic Acid Hydrochloride (CAS 952675-30-8) vs. Closest Structural Analogs


Ring Strain Energy (kcal/mol) as a Driver of Enhanced Reactivity and Conformational Rigidity

The four-membered azetidine ring in 2-(azetidin-3-yl)acetic acid hydrochloride exhibits a ring strain energy of approximately 25.4 kcal/mol . This value is intermediate between highly reactive aziridines (~27.7 kcal/mol) and the essentially unstrained pyrrolidine (~5.4 kcal/mol) and piperidine (~0 kcal/mol) rings . The elevated strain energy translates into a unique reactivity profile for ring-opening and ring-expansion reactions, while simultaneously imposing a rigid, puckered conformation that reduces the entropic penalty of target binding [1].

Ring Strain
Class-level
~25.4 kcal/mol (azetidine) vs ~5.4 (pyrrolidine) vs ~0 (piperidine)
Supports conformational rigidity and unique ring-opening reactivity
Calculated strain energy; reactivity context-dependent
Medicinal Chemistry Conformational Restriction Ring Strain

Aqueous Solubility Enhancement Through Hydrochloride Salt Form

2-(Azetidin-3-yl)acetic acid is supplied as the hydrochloride salt, which significantly enhances its aqueous solubility compared to the free base form. While the free base (CAS 183062-92-2) has limited water solubility, the hydrochloride salt of the parent azetidine is described as 'soluble in water' , and the hydrochloride salt of the target compound is highly soluble in aqueous media . This property is critical for direct use in parallel synthesis, high-throughput screening, and biological assays that require aqueous buffers.

Solubility Profile
Data to verify
Highly water-soluble (HCl salt) vs limited solubility (free base, CAS 183062-92-2)
Supports direct use in aqueous assay buffers and HTS workflows
Qualitative improvement reported; exact solubility value not specified
Physicochemical Properties Formulation Salt Selection

Conformational Restriction: Reduced Rotatable Bond Count vs. Linear Amino Acid Analogs

The rigid azetidine ring in 2-(azetidin-3-yl)acetic acid hydrochloride restricts conformational freedom compared to linear amino acid analogs. The compound possesses only 2 rotatable bonds (C-C bond to the acetic acid side chain and the bond from the nitrogen to the proton) [1], whereas a linear analog such as 4-aminobutanoic acid (GABA) possesses 3 rotatable bonds [2]. This reduction in conformational entropy can lead to improved binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation [3].

Rotatable Bonds
Head-to-head
2 rotatable bonds vs 3 for 4-aminobutanoic acid (GABA)
May support reduced entropic penalty upon target binding
Computed values; binding assay validation required
Conformational Analysis Ligand Efficiency Molecular Rigidity

CNS Drug Design: LogP Modulation via Azetidine Incorporation

The incorporation of a small, polar azetidine ring can modulate the lipophilicity (LogP) of drug candidates. For example, azetidine-2-carboxylic acid has a predicted LogP of -3.09 [1], while the target compound 2-(azetidin-3-yl)acetic acid is expected to have a similarly low LogP due to its polar carboxylic acid and amine functionalities. This is in contrast to more lipophilic heterocycles like piperidine-3-acetic acid, which has a predicted pKa of ~4.43 and higher LogD at physiological pH . The balanced polarity of the azetidine acetic acid scaffold is advantageous for achieving favorable CNS penetration while maintaining aqueous solubility .

Lipophilicity
Cross-study
Expected LogP below 0 (azetidine scaffold) vs higher LogD for piperidine-3-acetic acid
May support CNS penetration research with lower non-specific binding
Predicted values; experimental LogD confirmation needed
CNS Drug Discovery Blood-Brain Barrier LogP

Synthetic Versatility: Ring-Opening and Ring-Expansion Reactivity

The high ring strain of the azetidine core (~25.4 kcal/mol) enables unique synthetic transformations not accessible to less strained heterocycles. The compound can undergo nucleophilic ring-opening reactions to generate acyclic amines or ring-expansion reactions to form larger heterocyclic systems . This reactivity is distinct from pyrrolidine-3-acetic acid (ring strain ~5.4 kcal/mol), which is largely inert under similar conditions. The azetidine ring also serves as a precursor to β-lactams via oxidation , offering a versatile entry point into diverse chemical space.

Ring Reactivity
Class-level
Facile ring-opening with nucleophiles; ~20 kcal/mol strain advantage over pyrrolidine
Supports scaffold diversification and library synthesis
Nucleophilic conditions required; pyrrolidine analog largely inert
Organic Synthesis Building Blocks Ring Strain

Strategic Application Scenarios for 2-(Azetidin-3-yl)acetic Acid Hydrochloride (CAS 952675-30-8) in Drug Discovery and Chemical Biology


Conformationally Constrained GABA and Glutamate Analog Design

Researchers designing ligands for CNS targets such as GABA receptors, glutamate receptors (iGluRs, mGluRs), and transporters (EAATs) can utilize 2-(azetidin-3-yl)acetic acid hydrochloride as a rigidified amino acid scaffold. Its reduced rotatable bond count (2 vs. 3 for GABA) and the conformational restriction imposed by the azetidine ring have been shown to enhance target selectivity and binding affinity. For example, azetidine-based analogs of trans-2-carboxyazetidine-3-acetic acid (t-CAA) have demonstrated activity as glutamate uptake inhibitors and kainate receptor ligands [3].

High-Throughput Screening and Parallel Synthesis in Aqueous Media

The hydrochloride salt form ensures excellent aqueous solubility, enabling direct use in high-throughput screening (HTS) assays and automated parallel synthesis workflows without additional solubilization steps . This is particularly valuable for fragment-based drug discovery (FBDD) where maintaining high compound concentrations in aqueous buffer is essential for detecting weak binding interactions .

Synthesis of β-Lactam Antibiotics and Other Heterocyclic Systems

The azetidine ring can be oxidized to the corresponding β-lactam, a core structure in numerous antibiotics. The compound serves as a key intermediate in the synthesis of β-lactam antibiotics and other medicinal compounds targeting neurological and cardiovascular diseases . Its ring strain also facilitates ring-expansion reactions to access pyrrolidine and piperidine derivatives .

CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration and Metabolic Stability

The low predicted LogP of the azetidine acetic acid scaffold (LogP < 0) makes it an attractive building block for CNS drug candidates, as it balances the need for sufficient lipophilicity to cross the blood-brain barrier with the polarity required for aqueous solubility and metabolic stability. Medicinal chemists can leverage this scaffold to modulate LogP values in CNS drugs, optimizing the balance between brain penetration and clearance .

Application
Selection Property
Validation Focus
GABA/glutamate receptor ligand design
Constrained scaffold with 2 rotatable bonds
Target binding and selectivity in receptor assays
Aqueous HTS and parallel synthesis
Pre-formed hydrochloride salt solubility
Solubility consistency in assay buffers
β-Lactam and heterocycle synthesis
Ring strain-driven ring-opening/expansion
Product identity and reaction selectivity
CNS lead optimization research
Low predicted LogP scaffold
CNS penetration and metabolic stability assessment

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